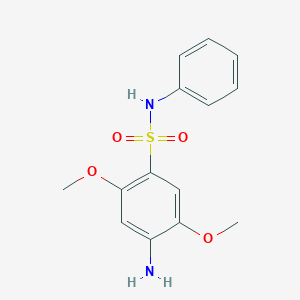

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-12-9-14(13(20-2)8-11(12)15)21(17,18)16-10-6-4-3-5-7-10/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYQAEPHDGXJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)S(=O)(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044686 | |

| Record name | 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52298-44-9 | |

| Record name | 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52298-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052298449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONAMIDE, 4-AMINO-2,5-DIMETHOXY-N-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S41P93BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is a sulfonamide derivative with the chemical formula C₁₄H₁₆N₂O₄S.[1][2] It is recognized by its CAS Number 52298-44-9.[2][3] This compound is a solid at room temperature, appearing as a white to almost white powder or crystalline solid.[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₄S | [1][2] |

| Molecular Weight | 308.35 g/mol | [1][3] |

| CAS Number | 52298-44-9 | [2][3] |

| Melting Point | 184.0 to 188.0 °C | [5] |

| Boiling Point (Predicted) | 520.1 °C at 760 mmHg | |

| pKa (Predicted) | 8.90 ± 0.10 | |

| Appearance | White to almost white powder to crystal | [4][5] |

| Solubility | Soluble in DMSO. |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectrum Type | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, the amine protons, the methoxy group protons, and the sulfonamide N-H proton. The chemical shifts and splitting patterns would confirm the substitution pattern on the aromatic rings. |

| ¹³C NMR | The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the methoxy carbons and the aromatic carbons, providing further confirmation of the molecular structure. |

| Infrared (IR) | The IR spectrum is characterized by absorption bands corresponding to the N-H stretching of the primary amine and the sulfonamide, S=O stretching of the sulfonyl group, C-O stretching of the methoxy groups, and C=C stretching of the aromatic rings.[6] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and biological evaluation of this compound.

Synthesis Protocol

The synthesis of this compound typically involves the reaction of 4-amino-2,5-dimethoxybenzenesulfonyl chloride with aniline.

Materials:

-

4-amino-2,5-dimethoxybenzenesulfonyl chloride

-

Aniline

-

Pyridine or triethylamine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 4-amino-2,5-dimethoxybenzenesulfonyl chloride in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

-

Add an equimolar amount of aniline to the solution.

-

Add a slight excess of a base, such as pyridine or triethylamine, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with dilute acid to remove excess base, followed by an aqueous wash.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is a common method for purifying the crude this compound.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot recrystallization solvent in an Erlenmeyer flask.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the crystals thoroughly to remove any residual solvent.

Potential Biological Activities and Signaling Pathways

Sulfonamides are a well-established class of compounds with diverse biological activities. This compound, as a member of this class, is predicted to exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

The primary mechanism of antimicrobial action for sulfonamides is the inhibition of folic acid synthesis in bacteria.[7]

Caption: Folic Acid Synthesis Inhibition by Sulfonamides.

Anticancer Activity

The anticancer mechanisms of sulfonamides are more varied and can involve several signaling pathways.[3][8][9]

Caption: Potential Anticancer Mechanisms of Sulfonamides.

Experimental Workflows

Antimicrobial Susceptibility Testing Workflow

A standard workflow for assessing the antimicrobial activity of this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Caption: Broth Microdilution Workflow for MIC Determination.

In Vitro Anticancer Assay Workflow (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 4-amino-2,5-dimethoxy-N-phenyl-benzenesulfonamide - Wikidata [wikidata.org]

- 3. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|CAS 52298-44-9 [benchchem.com]

- 5. This compound | 52298-44-9 | TCI Deutschland GmbH [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an organic compound belonging to the sulfonamide class.[1] Its structure is characterized by a central benzenesulfonamide core with an amino group and two methoxy groups on the aniline ring, and an N-phenyl substituent on the sulfonamide nitrogen.

Chemical Structure:

Caption: Chemical structure of this compound.

A comprehensive list of identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 52298-44-9[2][3] |

| Molecular Formula | C₁₄H₁₆N₂O₄S[2][3][4] |

| Molecular Weight | 308.35 g/mol [2][3][4] |

| SMILES | COC1=CC(=C(C=C1N)OC)S(=O)(=O)NC2=CC=CC=C2[2] |

| InChI | InChI=1S/C14H16N2O4S/c1-19-12-9-14(13(20-2)8-11(12)15)21(17,18)16-10-6-4-3-5-7-10/h3-9,16H,15H2,1-2H3[2][4] |

| InChIKey | NFYQAEPHDGXJSY-UHFFFAOYSA-N[2][4] |

| Synonyms | 2,5-Dimethoxyaniline-4-sulfoanilide, 4-(Anilinosulfonyl)-2,5-dimethoxyaniline, FGL Base[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | ~186 °C | [1] |

| Purity (by HPLC) | >98.0% | |

| XLogP3 | 1.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 5 | [2] |

Synthesis and Purification

Synthesis

The primary synthetic route for this compound involves a two-step process.[1] The first step is the preparation of the sulfonyl chloride intermediate, followed by its reaction with aniline to form the final sulfonamide product.

Caption: General synthetic workflow for this compound.

This compound also serves as a key intermediate in the synthesis of Pigment Yellow 97.[5][6] The process involves the diazotization of this compound and subsequent coupling with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.[5][6]

Purification

Purification of the crude product is typically achieved by recrystallization from a suitable solvent such as ethanol. The purity of the final compound can be assessed using High-Performance Liquid Chromatography (HPLC).

| HPLC Parameter | Condition |

| Column | C18 reverse-phase (250 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile/water (70:30 v/v)[1] |

| Detection | UV spectrophotometry |

| Purity | ≥98.0% |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

| Technique | Description |

| ¹H NMR | Confirms the presence and splitting patterns of aromatic protons and methoxy groups.[1] |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| FT-IR | Identifies functional groups, notably the S=O stretching of the sulfonamide at approximately 1350 cm⁻¹.[1] |

| LC-MS | Confirms the molecular weight of the compound. A reported LC-MS analysis used a Q Exactive Orbitrap instrument with electrospray ionization (ESI) in negative mode. The precursor ion [M-H]⁻ was observed at m/z 307.0758.[2] |

Biological Activity and Mechanism of Action

This compound has been investigated for its potential antimicrobial and anticancer properties.[1] The biological activity of sulfonamides is generally attributed to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[7][8] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, thereby inhibiting bacterial growth.[7][9]

Caption: Proposed mechanism of antibacterial action via folate pathway inhibition.

While this is the established mechanism for antibacterial sulfonamides, the specific molecular targets and pathways for the potential anticancer activity of this compound require further investigation.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the systematic evaluation of the biological activity of this compound.

A. Antimicrobial Activity Assessment (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

-

Materials: Test compound, Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), sterile 96-well microtiter plates, spectrophotometer.[10]

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[10]

-

Compound Dilution: Prepare a stock solution of the compound in DMSO. Perform two-fold serial dilutions in MHB in a 96-well plate.[10]

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.[10]

-

B. Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[10]

-

Materials: Test compound, human cancer cell lines (e.g., HeLa, MCF-7), appropriate cell culture medium, 96-well plates, MTT solution, DMSO.[7]

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and incubate to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add a solubilizing agent like DMSO to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 540-590 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

-

C. Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to assess the inhibitory activity of the compound against specific enzymes, such as those implicated in cancer cell proliferation.

-

Materials: Test compound, target enzyme, substrate, appropriate buffer solution, 96-well plate, microplate reader.

-

Procedure:

-

Assay Preparation: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Pre-incubate the mixture.[10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Measurement: Monitor the formation of the product over time by measuring the change in absorbance or fluorescence.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value.[10]

-

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4).[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound.

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

- 1. This compound|CAS 52298-44-9 [benchchem.com]

- 2. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [dyestuffintermediates.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Pigment Yellow 97 [colorbloomdyes.com]

- 6. Pigment Yellow 97 [dyestuffintermediates.com]

- 7. benchchem.com [benchchem.com]

- 8. ijesrr.org [ijesrr.org]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Technical Guide: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide (CAS 52298-44-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a sulfonamide compound with the CAS number 52298-44-9.[1][2] It serves as a key chemical intermediate, most notably in the synthesis of Pigment Yellow 97.[1][2] Beyond its industrial applications, this compound has garnered interest in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and biological activities, tailored for a scientific audience.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 52298-44-9[1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₆N₂O₄S[1][2][3][4][6] |

| Molecular Weight | 308.35 g/mol [1][3][6] |

| Synonyms | 4-Amino-2,5-dimethoxybenzenesulfonanilide, 2,5-Dimethoxy-N'-phenylsulfanilamide, 4-(Anilinosulfonyl)-2,5-dimethoxyaniline[3][6][7] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Appearance | White to almost white crystalline powder | [1][5] |

| Melting Point | 184-188 °C | [7][8] |

| Boiling Point | 520.1 °C at 760 mmHg (Predicted) | [2] |

| Purity (HPLC) | >98.0% | [5][7][8] |

| XLogP3 | 1.7 | [2][3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

Synthesis and Purification

The primary synthetic route to this compound involves a two-step process, beginning with the chlorination of the corresponding sulfonic acid, followed by reaction with aniline.[1]

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Synthesis

Step 1: Preparation of 4-Amino-2,5-dimethoxybenzenesulfonyl chloride

-

To a solution of 4-amino-2,5-dimethoxybenzenesulfonic acid in anhydrous dichloromethane (DCM), add phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

-

Reflux the mixture at 40–50°C for 4–6 hours.[1]

-

After the reaction is complete, the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-amino-2,5-dimethoxybenzenesulfonyl chloride in tetrahydrofuran (THF) or ethyl acetate.

-

Add a 1:1 molar ratio of aniline to the solution.[1]

-

Add a base, such as pyridine or triethylamine, to the reaction mixture to neutralize the hydrochloric acid byproduct.[1]

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by extraction and washing to remove impurities.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white crystalline solid. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).[1][7][8]

Spectroscopic Data

| Technique | Observed Peaks/Shifts |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.82 (s, 1H, SO₂NH), δ 6.95 (s, 1H, aromatic H), δ 3.87 (s, 6H, OCH₃)[1] |

| ¹³C NMR | Spectral data available, specific shifts not detailed in search results.[4][9] |

| FT-IR (KBr) | 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch)[1] |

| LC-MS | Precursor m/z: 307.0758 [M-H]⁻. Major fragments at m/z 292.0524, 213.0669.[3][6] |

Applications

Industrial Application: Pigment Synthesis

The primary industrial use of this compound is as a diazo component in the synthesis of C.I. Pigment Yellow 97.[1][2]

Caption: Synthesis of Pigment Yellow 97.[2][5]

Biological and Pharmacological Potential

This compound belongs to the sulfonamide class of molecules, which are known for a wide range of biological activities.[1]

Anticancer Activity: this compound has demonstrated in vitro anticancer properties. It has been shown to induce apoptosis in resistant pancreatic cancer cell lines through the activation of caspases.[1]

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Panc-1 (Pancreatic) | 10 | Induction of apoptosis via caspase activation[1] |

| MCF-7 (Breast) | 15 | Inhibition of proliferation[1] |

Antimicrobial Activity: Derivatives of this compound have shown activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.[1] However, specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for the title compound are not readily available in the public domain.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of sulfonamide compounds.

Protocol: In Vitro Anticancer Cell Viability (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

-

Cell Seeding: Seed cancer cells (e.g., Panc-1, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Caspase Activation Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

-

Cell Lysis: Lyse the cells using a supplied lysis buffer.

-

Substrate Addition: Add a caspase-specific substrate (e.g., a DEVD peptide for caspase-3/7) linked to a colorimetric (pNA) or fluorometric (AMC) reporter molecule.[5]

-

Incubation: Incubate at 37°C for 1-2 hours to allow for enzymatic cleavage of the substrate.[2][5]

-

Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[2][5]

-

Analysis: Compare the signal from treated cells to untreated controls to determine the fold-increase in caspase activity.

Caption: Simplified proposed mechanism of apoptosis induction.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Hazard Statement: H302 (Harmful if swallowed)[3]

-

Precautionary Statements: P264, P270, P301+P317, P330, P501[3]

Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. It should be stored at room temperature in an inert atmosphere.[2]

Conclusion

This compound is a valuable intermediate in the pigment industry and a compound of interest for pharmacological research. Its straightforward synthesis and potential as an anticancer and antimicrobial agent make it a relevant molecule for further investigation. This guide provides a foundational understanding for researchers and professionals working with this compound. Further detailed studies are warranted to fully elucidate its mechanisms of biological action and therapeutic potential.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide(52298-44-9) 13C NMR spectrum [chemicalbook.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for the sulfonamide compound, 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. While specific peer-reviewed data on this molecule is limited, this document extrapolates its likely biological activities based on the well-established pharmacology of the sulfonamide class of molecules. The primary focus will be on two key mechanisms: the inhibition of dihydropteroate synthase (DHPS) for antimicrobial activity and the inhibition of carbonic anhydrases (CAs) for potential anticancer applications. This guide furnishes detailed experimental protocols for assessing these activities and presents quantitative data where available, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development purposes.

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Historically, sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be investigated for a range of therapeutic applications, including anticancer and anti-inflammatory roles. The subject of this guide, with its distinct 2,5-dimethoxy and N-phenyl substitutions, possesses a chemical architecture that suggests potential for specific biological interactions. This document aims to provide a foundational understanding of its likely mechanisms of action to guide further research and drug development efforts.

Antimicrobial Mechanism of Action: Dihydropteroate Synthase Inhibition

The hallmark antimicrobial action of sulfonamides lies in their ability to disrupt the bacterial folic acid synthesis pathway.[1] This pathway is essential for bacteria to produce tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids.[2] Crucially, mammals do not possess this pathway and instead obtain folate from their diet, rendering it an excellent target for selective toxicity against bacteria.[1]

Signaling Pathway: Folic Acid Synthesis

Sulfonamides, including presumably this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3] They are structural analogs of the natural substrate, para-aminobenzoic acid (PABA).[2] By binding to the active site of DHPS, they prevent the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, thereby halting the production of dihydropteroate and subsequent folate synthesis.[2]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

| Microorganism | Putative MIC (µg/mL) |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 32 |

| Escherichia coli | 32 |

| Aspergillus niger | 8 |

| Candida albicans | 4 |

| Data sourced from a commercial supplier and should be independently verified. |

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay provides a method to quantify the inhibitory activity of a compound against DHPS. The assay is coupled, where the product of the DHPS reaction is used by a second enzyme, dihydrofolate reductase (DHFR), leading to the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm.[4]

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

p-Aminobenzoic acid (PABA)

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound (this compound) and a known DHPS inhibitor (e.g., sulfamethoxazole) in DMSO.

-

Prepare working solutions of DHPS and DHFR in assay buffer.

-

Prepare substrate solutions of DHPPP, PABA, and NADPH in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add assay buffer, test compound at various concentrations, DHPS, DHFR, and NADPH.

-

Positive control wells: Add assay buffer, a known DHPS inhibitor, DHPS, DHFR, and NADPH.

-

Negative control (no inhibitor) wells: Add assay buffer, DMSO (vehicle), DHPS, DHFR, and NADPH.

-

Blank wells: Add assay buffer, substrates, and NADPH (no enzymes).

-

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Add a mixture of PABA and DHPPP to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the negative control.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of DHPS activity).

-

Anticancer Mechanism of Action: Carbonic Anhydrase Inhibition

A growing body of evidence suggests that sulfonamides can exert anticancer effects through various mechanisms, with the inhibition of carbonic anhydrases (CAs) being a prominent one.[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many types of tumors and are associated with tumor progression, metastasis, and resistance to therapy.[7]

Signaling Pathway: pH Regulation in Cancer

Tumor cells often exhibit a dysregulated pH gradient, with an acidic extracellular environment and a neutral to alkaline intracellular pH. This is, in part, maintained by the activity of tumor-associated CAs like CA IX.[6] By catalyzing the hydration of CO2, CA IX contributes to the acidification of the tumor microenvironment, which promotes invasion and metastasis, while also helping to maintain a favorable intracellular pH for tumor cell proliferation and survival. Inhibition of CA IX can disrupt this pH balance, leading to intracellular acidification and subsequent apoptosis, as well as sensitization to other anticancer therapies.[8]

Quantitative Data

Specific quantitative data for the inhibition of carbonic anhydrases by this compound is not available in peer-reviewed literature. The inhibitory potency of sulfonamides against CAs is highly dependent on the substitution pattern. For context, established CA inhibitors like acetazolamide exhibit Ki values in the low nanomolar range against various CA isoforms.[6]

Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of CA, which is inhibited by sulfonamides. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be quantified spectrophotometrically.[9]

Materials:

-

Purified human CA isoforms (e.g., CA II, CA IX)

-

p-Nitrophenyl acetate (p-NPA)

-

Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)

-

DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound and a known CA inhibitor (e.g., acetazolamide) in DMSO.

-

Prepare a working solution of the CA enzyme in assay buffer.

-

Prepare a substrate solution of p-NPA in a solvent like acetonitrile.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add assay buffer, test compound at various concentrations, and the CA enzyme solution.

-

Positive control wells: Add assay buffer, a known CA inhibitor, and the CA enzyme solution.

-

Negative control (no inhibitor) wells: Add assay buffer, DMSO, and the CA enzyme solution.

-

Blank wells: Add assay buffer and substrate (no enzyme).

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add the p-NPA substrate solution to all wells.

-

Measurement: Immediately measure the increase in absorbance at 400 nm in kinetic mode for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of p-nitrophenol formation (slope of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC50 or Ki value.

-

Conclusion and Future Directions

This compound, as a member of the sulfonamide family, holds therapeutic promise as both an antimicrobial and an anticancer agent. The mechanisms of action are likely centered on the inhibition of dihydropteroate synthase in bacteria and carbonic anhydrases in cancer cells. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses and the determination of the compound's potency and selectivity.

Future research should prioritize the independent verification of the preliminary antimicrobial data and a comprehensive screening against a panel of clinically relevant microbial strains. For its anticancer potential, in vitro studies against various cancer cell lines, particularly those overexpressing CA IX and CA XII, are warranted. Subsequent in vivo studies in relevant animal models will be crucial to ascertain the therapeutic efficacy and pharmacokinetic profile of this compound. The synthesis and evaluation of analogs with modifications to the phenyl ring and sulfonamide moiety could also lead to the discovery of more potent and selective agents. A thorough investigation into the structure-activity relationships will be instrumental in optimizing this scaffold for future drug development endeavors.

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 4. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Unveiling the Biological Potential of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.

Table 1: Antimicrobial Activity

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Not Specified | 8 µg/mL |

| Pseudomonas aeruginosa | Not Specified | 16 µg/mL |

| Klebsiella pneumoniae | Not Specified | 32 µg/mL |

| Escherichia coli | Not Specified | 32 µg/mL |

| Aspergillus niger | Not Specified | 8 µg/mL |

| Candida albicans | Not Specified | 4 µg/mL |

Data sourced from an online chemical supplier's technical information. The original research publication containing these data is not publicly available.

Table 2: Anticancer Activity

| Cell Line | Cancer Type | IC50 | Proposed Mechanism of Action |

| Panc-1 | Pancreatic Cancer | 10 µM | Induction of apoptosis via caspase activation |

| MCF-7 | Breast Cancer | 15 µM | Not Specified |

| A549 | Lung Cancer | Not Specified | Not Specified |

Data sourced from an online chemical supplier's technical information. The original research publication containing these data is not publicly available.

Experimental Protocols

The detailed experimental protocols for generating the above quantitative data are not available. However, the following are representative, standardized protocols for assessing the antimicrobial and anticancer activities of sulfonamide-based compounds. These methods are provided as a reference for researchers designing their own evaluation studies.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

-

Preparation of Microbial Inoculum:

-

Isolate single colonies of the test microorganism from a fresh agar plate.

-

Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate the culture at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.

-

Incubate the plates at the appropriate temperature and duration (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Anticancer Activity Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell lines (e.g., Panc-1, MCF-7, A549) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the culture medium to obtain the desired test concentrations.

-

Remove the old medium from the cell plates and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay and Absorbance Reading:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Calculation of IC50:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

-

Proposed Mechanism of Action & Signaling Pathways

While detailed mechanistic studies for this compound are not extensively documented, preliminary information suggests that its anticancer activity, particularly against pancreatic cancer cells, may be mediated through the induction of apoptosis.[1] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key molecular cascade in apoptosis involves the activation of caspases, a family of cysteine proteases.

The proposed mechanism involves the activation of initiator caspases (e.g., caspase-9) which in turn cleave and activate executioner caspases (e.g., caspase-3 and -7). These executioner caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of a novel compound like this compound.

Caption: General workflow for biological activity screening.

Conclusion

This compound demonstrates promising in vitro antimicrobial and anticancer activities based on the available data. The provided quantitative information serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this and structurally related sulfonamides. The representative experimental protocols and workflow diagrams included in this guide are intended to facilitate the design of further studies. Future research should focus on confirming the reported biological activities, elucidating the detailed mechanisms of action, and evaluating the in vivo efficacy and safety of this compound. The identification and publication of primary research data are crucial for advancing the scientific understanding of this molecule.

References

An In-Depth Technical Guide to 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide and its derivatives, a class of sulfonamides with demonstrated potential in oncology and infectious disease research. This document collates available data on their synthesis, biological activity, and mechanism of action, offering detailed experimental protocols and structured data for research and development applications.

Core Synthesis and Derivatization

The synthesis of the this compound core structure is typically achieved through a two-step process. The first step involves the chlorosulfonation of 1,4-dimethoxybenzene, followed by amination to introduce the 4-amino group. The resulting 4-amino-2,5-dimethoxybenzenesulfonyl chloride is a key intermediate. This intermediate is then reacted with aniline or its substituted derivatives under basic conditions to yield the final N-phenylbenzenesulfonamide product.

A general workflow for the synthesis is outlined below:

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the synthesis of the parent compound. Modifications to the starting aniline and reaction conditions would be necessary for the synthesis of derivatives.

Materials:

-

4-amino-2,5-dimethoxybenzenesulfonyl chloride

-

Aniline

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-amino-2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of aniline (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Evaluation

Derivatives of this compound have shown promising activity as both anticancer and antimicrobial agents.

Anticancer Activity

The parent compound has been evaluated for its cytotoxic effects against several human cancer cell lines. Research indicates that its mechanism of action may involve the induction of apoptosis through the activation of caspases.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| Panc-1 | Pancreatic | 10 |

| MCF-7 | Breast | 15 |

| A549 | Lung | 12 |

| Table 1: In Vitro Anticancer Activity of this compound[1] |

A simplified representation of the proposed apoptotic pathway is shown below:

Materials:

-

Human cancer cell lines (e.g., Panc-1, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity

Studies have suggested that derivatives of this scaffold containing the 2,5-dimethoxy substitution pattern exhibit enhanced antimicrobial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, when compared to their unsubstituted counterparts.[1]

| Derivative | Bacterial Strain | MIC (µg/mL) |

| Derivative A | Staphylococcus aureus | Data not available |

| Derivative B | Pseudomonas aeruginosa | Data not available |

| Table 2: Antimicrobial Activity of this compound Derivatives (Illustrative) |

The following diagram illustrates a typical workflow for determining the MIC of a compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

Key SAR insights include:

-

Methoxy Groups: The presence of the 2,5-dimethoxy groups on the benzenesulfonamide ring appears to be important for enhancing antimicrobial activity.[1]

-

Phenyl Group Substituents: Modifications to the N-phenyl ring can modulate the potency and selectivity of the compounds. Electron-withdrawing or electron-donating groups at different positions can lead to variations in activity against different cell lines or microbial strains.[1]

-

Amino Group: The 4-amino group can be a key point for further derivatization to improve pharmacokinetic properties or to introduce additional pharmacophoric features.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data indicates significant potential for anticancer and antimicrobial applications. However, a comprehensive exploration of the chemical space around this core structure is lacking in the current literature. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish a more detailed structure-activity relationship. This will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates. Further investigation into the precise molecular targets and signaling pathways modulated by these compounds is also warranted.

References

In-Depth Technical Guide: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is an organic compound with the IUPAC name This compound .[1] It belongs to the class of sulfonamides, a group of compounds with a wide range of applications, including in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and potential mechanisms of action, with a focus on its applications in research and drug development.

Chemical Identity

The compound is also known by several synonyms, including 2,5-Dimethoxyaniline-4-sulfoanilide and FGL Base.[2] Key identifiers are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 52298-44-9[1] |

| Molecular Formula | C₁₄H₁₆N₂O₄S[1] |

| Molecular Weight | 308.35 g/mol [1] |

| Appearance | White to almost white crystalline powder[3][4] |

| Melting Point | 184.0 to 188.0 °C[4] |

Synthesis and Characterization

The primary synthetic route to this compound involves the reaction of 4-amino-2,5-dimethoxybenzenesulfonyl chloride with aniline in the presence of a base.[3] This nucleophilic substitution reaction results in the formation of the sulfonamide bond.

Experimental Protocol: Synthesis

A general method for the synthesis is as follows:

-

Preparation of 4-amino-2,5-dimethoxybenzenesulfonyl chloride: This intermediate can be synthesized by the chlorosulfonation of 1,4-dimethoxybenzene, followed by nitration and subsequent reduction of the nitro group.

-

Sulfonamide Formation: 4-amino-2,5-dimethoxybenzenesulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Aniline, along with a base like pyridine or triethylamine to neutralize the HCl byproduct, is added to the solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Purification: The product is typically isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.[5]

Characterization Data

The structure and purity of the synthesized compound can be confirmed using various analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and amine protons. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and the carbon atoms of the phenyl group. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), S=O stretching (sulfonamide), and C-O stretching (methoxy). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

Note: Detailed spectral data can be found in databases such as PubChem.[1]

Biological Activity

This compound has demonstrated potential as a biologically active compound, particularly in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

The compound has shown inhibitory effects against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are summarized below.

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 32 |

| Escherichia coli | 32 |

| Aspergillus niger | 8 |

| Candida albicans | 4 |

Anticancer Activity

The compound has exhibited cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the following table.

| Cell Line | Cancer Type | IC50 (µM) |

| Panc-1 | Pancreatic | 10 |

| MCF-7 | Breast | 15 |

| A549 | Lung | Not specified |

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, its structural similarity to other sulfonamides suggests potential modes of action.

Synthesis of Pigment Yellow 97

A primary industrial application of this compound is as a key intermediate in the synthesis of Pigment Yellow 97. The process involves a diazotization reaction followed by a coupling reaction.

Caption: Synthesis of Pigment Yellow 97.

Postulated Anticancer Signaling Pathway

Many sulfonamide derivatives exert their anticancer effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms like CA IX.[6][7] Inhibition of CA IX can lead to an increase in the acidity of the extracellular tumor microenvironment and a decrease in intracellular pH, which can trigger apoptosis.

Caption: Postulated mechanism of anticancer activity.

Conclusion

This compound is a versatile chemical compound with established use in the dye industry and significant potential in the pharmaceutical sector. Its demonstrated antimicrobial and anticancer activities warrant further investigation to elucidate its precise mechanisms of action and to explore its therapeutic potential. The synthetic accessibility and the biological profile of this sulfonamide derivative make it a promising scaffold for the development of novel therapeutic agents.

References

- 1. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound|CAS 52298-44-9 [benchchem.com]

- 4. This compound | 52298-44-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide

This technical guide provides a detailed analysis of the molecular weight of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, targeting researchers, scientists, and professionals in drug development.

Molecular Weight Determination

The molecular weight of a compound is a fundamental chemical property, crucial for stoichiometric calculations, substance quantification, and analytical characterization. The molecular weight of this compound has been determined based on its molecular formula, which is C₁₄H₁₆N₂O₄S.[1][2][3][4]

The calculation involves summing the atomic weights of all constituent atoms in the molecule. The standard atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur are utilized for this purpose.

Quantitative Data Summary

The table below provides a comprehensive breakdown of the components contributing to the molecular weight of this compound.

| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Sulfur | S | 1 | 32.065 | 32.065 |

| Total | 308.357 |

The calculated molecular weight of this compound is 308.357 g/mol . This value is consistent with published data, which reports the molecular weight as approximately 308.35 g/mol .[2][3][4]

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The following protocol outlines a standard procedure for the verification of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To experimentally confirm the molecular weight of this compound.

Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., methanol or acetonitrile)

-

Volatile acid (e.g., formic acid)

-

High-resolution mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of the chosen high-purity solvent to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

-

To facilitate ionization, add 0.1% (v/v) of formic acid to the final solution.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.

-

Set the ESI source to positive ion mode.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal.

-

Set the mass analyzer to scan a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 100-500.

-

-

Data Acquisition:

-

Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a sufficient period to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired mass spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

The expected m/z for the [M+H]⁺ ion would be approximately 309.365 (308.357 + 1.008).

-

Compare the experimentally observed m/z value with the theoretically calculated value to confirm the molecular weight.

-

Visualizations

References

An In-depth Technical Guide to 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is a sulfonamide compound with potential applications in various research fields.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its prospective research applications. While extensive biological data is emerging, this document consolidates the available information and outlines potential avenues for future investigation, including its use as an intermediate in organic synthesis and its preliminary exploration in antimicrobial and anticancer research.[1]

Introduction

This compound, a member of the 4-amino-substituted benzenesulfonamide class, has a molecular structure that suggests potential for diverse biological activities.[1] The core structure features a sulfonamide group, known for its wide range of therapeutic effects, coupled with methoxy and amino groups that can influence its physicochemical properties and target interactions.[1] Although primarily utilized as a chemical intermediate, particularly in the synthesis of pigments like Pigment Yellow 97, its structural motifs warrant exploration for pharmaceutical applications.[1][2] Preliminary studies and structural comparisons suggest potential antimicrobial and anticancer properties, though detailed mechanistic studies are still needed to fully elucidate its therapeutic potential.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development. The compound's properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C14H16N2O4S | [2][3][4] |

| Molecular Weight | 308.35 g/mol | [2][3] |

| CAS Number | 52298-44-9 | [2][3][4] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 186°C | [4][5] |

| Boiling Point | 520.1°C at 760 mmHg | [4] |

| SMILES | COC1=CC(=C(C=C1N)OC)S(=O)(=O)NC2=CC=CC=C2 | [3] |

| InChIKey | NFYQAEPHDGXJSY-UHFFFAOYSA-N | [3] |

Synthesis and Chemical Reactions

Synthesis: The primary method for synthesizing this compound involves the reaction of 4-amino-2,5-dimethoxybenzenesulfonyl chloride with aniline in a basic environment.[1] This reaction proceeds through a nucleophilic substitution mechanism.[1]

Chemical Reactivity:

-

Azo Coupling: The amino group on the benzene ring can undergo diazotization and subsequent coupling reactions to form azo dyes.[1]

-

N-Arylation: The sulfonamide nitrogen can react with arylboronic acids in the presence of a copper catalyst to produce N-aryl derivatives.[1]

Potential Research Applications

While comprehensive biological studies on this compound are limited, its chemical structure suggests several promising areas for research.

Antimicrobial Research

The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. It is plausible that this compound could exhibit antibacterial activity by inhibiting key enzymes in microbial metabolic pathways.[1] A study has indicated its potential as an antimicrobial agent against specific bacterial strains.[1]

Anticancer Research

Preliminary research suggests that this compound may possess anticancer properties.[1] The benzenesulfonamide class of compounds has been extensively investigated as inhibitors of carbonic anhydrases, some of which are overexpressed in various tumors.[6] The substitution pattern on the benzene ring could influence its selectivity and potency towards different carbonic anhydrase isoforms.

Organic Synthesis Intermediate

The compound serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its reactive sites, including the amino group and the sulfonamide linkage, allow for a variety of chemical modifications to generate novel compounds with potential biological activities.[1]

Experimental Protocols

To facilitate further research, this section provides a hypothetical experimental protocol for evaluating the potential anticancer activity of this compound.

Experiment: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic effects of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

This compound

-

MCF-7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Potential Mechanisms and Workflows

To further illustrate the potential research applications, the following diagrams, created using the DOT language, depict a hypothetical signaling pathway that could be targeted by this compound and a general experimental workflow.

Conclusion

This compound presents an intriguing scaffold for further scientific investigation. While its current applications are primarily in chemical synthesis, its structural features, particularly the sulfonamide group, suggest a potential for biological activity that warrants deeper exploration. The preliminary indications of antimicrobial and anticancer properties provide a strong rationale for initiating more detailed preclinical studies. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to unlock the full therapeutic potential of this and related compounds. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and evaluating its efficacy and safety in relevant disease models.

References

- 1. This compound|CAS 52298-44-9 [benchchem.com]

- 2. This compound [dyestuffintermediates.com]

- 3. This compound | C14H16N2O4S | CID 104143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. 4-Amino-2,5-Dimethoxy-N-Phenylsulfonamide [chembk.com]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, a key intermediate in the production of various organic compounds, including Pigment Yellow 97. The protocol details a two-step synthetic pathway, commencing with the chlorosulfonation of 2,5-dimethoxyaniline followed by the condensation of the resulting sulfonyl chloride with aniline. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this versatile compound.

Introduction

This compound is a sulfonamide derivative with significant applications in organic synthesis. Its molecular structure, featuring amino, dimethoxy, and phenylsulfonamide moieties, makes it a valuable building block for the creation of more complex molecules. Notably, it serves as a crucial precursor in the manufacturing of Pigment Yellow 97, a widely used colorant.[1] The synthesis of this compound is of considerable interest to researchers in materials science and medicinal chemistry. This protocol outlines a reliable and reproducible method for its laboratory-scale preparation.

Data Presentation

While specific quantitative data for a single, complete synthesis was not available in the public domain, the following table summarizes typical physical and chemical properties of the target compound, this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₄S |

| Molecular Weight | 308.35 g/mol |

| CAS Number | 52298-44-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 186 °C |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The general methodology is outlined below.

Step 1: Synthesis of 4-Amino-2,5-dimethoxybenzenesulfonyl chloride

This step involves the chlorosulfonation of a suitable precursor, 4-amino-2,5-dimethoxybenzenesulfonic acid.

-

Reagents and Materials:

-

4-Amino-2,5-dimethoxybenzenesulfonic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

-

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2,5-dimethoxybenzenesulfonic acid in anhydrous dichloromethane.

-

Slowly add a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to the suspension. An excess of the chlorinating agent is typically used.

-